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Compound of Interest

Compound Name: Phenyl formate

Cat. No.: B155538

This guide provides a comprehensive overview of the spectroscopic data for phenyl formate,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data. It is intended for researchers, scientists, and professionals in drug development who
utilize these techniques for structural elucidation and compound characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for phenyl formate.

Table 1: 1H NMR Spectroscopic Data for Phenyl Formate

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
Formyl proton (O-
~8.2 Singlet 1H P (
CH=0)
~7.4 Triplet 2H meta-Protons (Ar-H)
~7.2 Triplet 1H para-Proton (Ar-H)
~7.1 Doublet 2H ortho-Protons (Ar-H)

Note: The chemical shifts for the aromatic protons are approximate and can vary depending on
the solvent and concentration. The multiplicity is predicted based on standard coupling
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patterns.

Table 2: 13C NMR Spectroscopic Data for Phenyl Formate

Chemical Shift (d) ppm

Assignment

159.1 Carbonyl Carbon (C=0)
149.7 Ipso-Carbon (C-O)
129.4 meta-Carbons

126.1 para-Carbon

120.9 ortho-Carbons

Solvent: CDCI3

Table 3: Infrared (IR) Spectroscopic Data for Phenyl Formate

Wavenumber (cm-1) Intensity Assignment
~3070 Medium Aromatic C-H stretch
~1750 Strong C=0 (ester) stretch
~1590, ~1490 Medium-Strong Aromatic C=C stretch
~1200 Strong C-O (ester) stretch
Aromatic C-H out-of-plane
~750, ~690 Strong
bend
Source: Gas-phase IR spectrum from NIST WebBook.[1]
Table 4: Mass Spectrometry (MS) Data for Phenyl Formate
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miz Relative Intensity Assighment

122 Moderate [M]+ (Molecular lon)
94 High [M - COJ+s

66 High [C5H6]+

39 Moderate [C3H3]+

lonization Method: Electron lonization (El). Source: NIST WebBook.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh approximately 5-10 mg of phenyl formate.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDCI3) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

Cap the NMR tube and carefully wipe the outside.
Instrumentation and Data Acquisition:

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better resolution.

e 1H NMR:
o Acquire the spectrum at room temperature.

o Use a standard single-pulse experiment.
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o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak (e.g., CDCI3 at 7.26 ppm).

e 13C NMR:

o

Acquire the spectrum with proton decoupling.

[¢]

Use a larger spectral width to cover the carbon chemical shift range (e.g., 0-200 ppm).

[¢]

A greater number of scans is typically required compared to 1H NMR to obtain an
adequate signal-to-noise ratio due to the low natural abundance of 13C.

[e]

Reference the spectrum to the solvent peak (e.g., CDCI3 at 77.16 ppm).[3]
2.2 Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method for Liquids):

e Place a single drop of liquid phenyl formate onto the surface of a clean, dry salt plate (e.qg.,
NacCl or KBr).

e Place a second salt plate on top of the first, and gently press to form a thin, uniform film of
the liquid between the plates.

o Ensure there are no air bubbles trapped between the plates.

Instrumentation and Data Acquisition:

e Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is typically used.
e Procedure:

o Obtain a background spectrum of the clean, empty sample compartment to subtract
atmospheric and instrumental interferences.
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o Place the prepared salt plates in the sample holder of the spectrometer.
o Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm-1).
o The data is typically plotted as transmittance (%) versus wavenumber (cm-1).

2.3 Mass Spectrometry (MS)

Sample Preparation:

e Prepare a dilute solution of phenyl formate in a volatile organic solvent (e.g., methanol or
acetonitrile). A typical concentration is in the range of 1-10 pg/mL.

e The solution can be introduced into the mass spectrometer via direct infusion or through a
chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography
(LC).

Instrumentation and Data Acquisition (Electron lonization - GC/MS):

Inlet: Gas Chromatograph (GC) for separation and introduction of the sample.

« lonization Source: Electron lonization (El) at a standard energy of 70 eV.[4]

e Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
e Procedure:

o The sample is injected into the GC, where it is vaporized and separated from the solvent
and any impurities.

o The separated phenyl formate enters the ion source, where it is bombarded with
electrons, leading to ionization and fragmentation.

o The resulting ions are accelerated into the mass analyzer, which separates them based on
their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion, generating a mass spectrum.
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like phenyl formate.
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Caption: Workflow for the spectroscopic analysis of phenyl formate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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